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Compound of Interest

Compound Name: N,N'-Dibutylurea

Cat. No.: B143324

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-
Dibutylurea, a symmetrically substituted urea derivative. This document is intended for
researchers, scientists, and professionals in the field of drug development and materials
science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of N,N'-Dibutylurea.

Table 1: *H NMR Spectroscopic Data for N,N'-Dibutylurea

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
4.69 S 2H NH
3.13-3.18 m 4H N-CH:z
143-1.51 m 4H N-CH2-CH:
1.32-1.39 m 4H N-CHz-CHz2-CH2
0.90-0.94 t 6H CHs
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Solvent: CDCls, Reference: TMS (0 ppm)

Table 2: *C NMR Spectroscopic Data for N,N'-

Dibutylurea

Chemical Shift (6) ppm Assignment
158.5 C=0

40.3 N-CH:

32.4 N-CH2-CH:
20.0 N-CHz-CHz-CH2
13.8 CHs

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopy Peak List for N,N'-

Dibutylurea

Wavenumber (cm~?)

Assignment

~3330 N-H stretching

~2950, 2870 C-H stretching (asymmetric and symmetric)
~1625 C=0 stretching (Amide I)

~1570 N-H bending (Amide II)

~1460 C-H bending

~1250 C-N stretching

Table 4: Mass Spectrometry (MS) Data for N,N'-

Dibutylurea
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miz Interpretation

172 [M]* (Molecular ion)
115 [M - CaHol]*

100 [M - CaHsN]*

87 [CaHoNCO]*

74 [CaHoNH2]*

57 [CaHo]* (Base Peak)

lonization Method: Electron lonization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a 400 MHz spectrometer.

o Sample Preparation: A sample of N,N'-Dibutylurea was dissolved in deuterated chloroform
(CDCIs). Tetramethylsilane (TMS) was used as an internal standard.

e 1H NMR Acquisition: The *H NMR spectrum was recorded with a sufficient number of scans
to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million
(ppm) relative to TMS.

e 13C NMR Acquisition: The 3C NMR spectrum was recorded using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical
shifts are reported in ppm.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.[1]
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o Sample Preparation: A small amount of N,N'-Dibutylurea was prepared as a KBr (potassium
bromide) pellet or as a thin film.

» Data Acquisition: The sample was placed in the spectrometer and scanned over the mid-
infrared range (typically 4000-400 cm~1). A background spectrum of the empty sample holder
was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI)
source.[2]

o Sample Introduction: A small amount of the sample was introduced into the ion source,
where it was vaporized.

« lonization: The gaseous sample molecules were bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions were accelerated and separated based
on their mass-to-charge ratio (m/z). The detector recorded the abundance of each ion.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic characterization of
N,N'-Dibutylurea.
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Spectroscopic Analysis Workflow for N,N'-Dibutylurea
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Caption: Workflow for the spectroscopic characterization of N,N'-Dibutylurea.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of N,N'-Dibutylurea: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143324#n-n-dibutylurea-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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